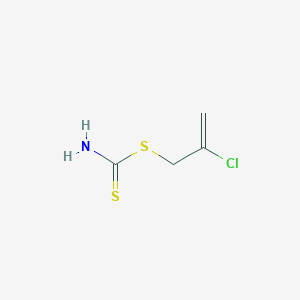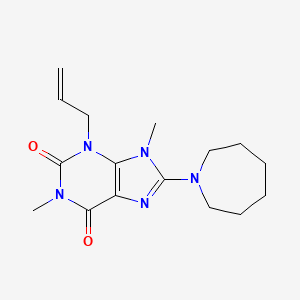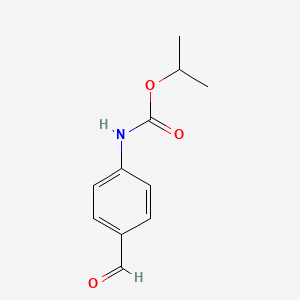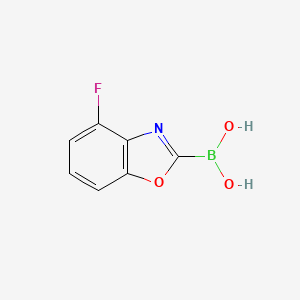
2-Imidazolidinone, 1-(2-((2-methyl-4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazolidinone, 1-(2-((2-methyl-4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- is a complex organic compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles structurally related to imidazolidine, featuring a saturated C3N2 nucleus with a urea or amide functional group in the 2 or 4 positions
Vorbereitungsmethoden
The synthesis of 2-Imidazolidinone, 1-(2-((2-methyl-4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- involves several steps. One common method includes the direct incorporation of the carbonyl group into 1,2-diamines . Another approach is the diamination of olefins, which involves the addition of two amine groups to an olefinic substrate . The intramolecular hydroamination of linear urea derivatives and aziridine ring expansion are also viable synthetic routes . Industrial production methods often utilize metal catalysis and organocatalysis to enhance the efficiency and sustainability of the synthesis .
Analyse Chemischer Reaktionen
2-Imidazolidinone, 1-(2-((2-methyl-4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of substituted imidazolidinones and benzimidazolidinones .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a chiral auxiliary for asymmetric transformations and as an intermediate in the synthesis of complex molecules . Additionally, it is used in the development of catalysts for various organic reactions, contributing to more sustainable and efficient chemical processes .
Wirkmechanismus
The mechanism of action of 2-Imidazolidinone, 1-(2-((2-methyl-4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, lowering the substrate’s LUMO (Lowest Unoccupied Molecular Orbital) and facilitating various catalytic processes . This iminium activation is a key aspect of its mechanism of action in catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Imidazolidinone, 1-(2-((2-methyl-4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- include other imidazolidinones and benzimidazolidinones. These compounds share a similar five-membered ring structure but differ in their functional groups and substituents . Examples include 1,3-dimethyl-2-imidazolidinone, which is used as a polar solvent and Lewis base, and 4-imidazolidinones, which are prepared from phenylalanine .
Eigenschaften
CAS-Nummer |
72766-25-7 |
|---|---|
Molekularformel |
C13H15N7O5 |
Molekulargewicht |
349.30 g/mol |
IUPAC-Name |
1-[2-[(2-methyl-4,6-dinitro-1H-benzimidazol-5-yl)amino]ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C13H15N7O5/c1-7-16-8-6-9(19(22)23)11(12(20(24)25)10(8)17-7)14-2-4-18-5-3-15-13(18)21/h6,14H,2-5H2,1H3,(H,15,21)(H,16,17) |
InChI-Schlüssel |
MMUPGJKIGPUGQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=C(C=C2N1)[N+](=O)[O-])NCCN3CCNC3=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B13998226.png)
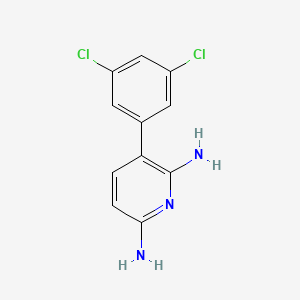
![1-Benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea](/img/structure/B13998237.png)

![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13998242.png)
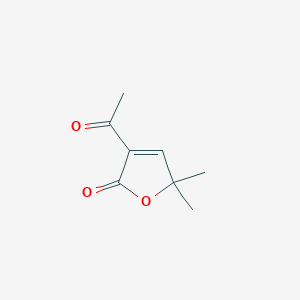
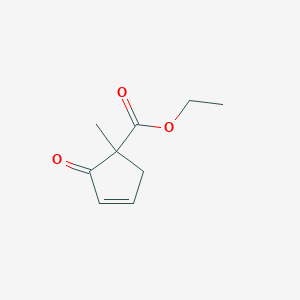

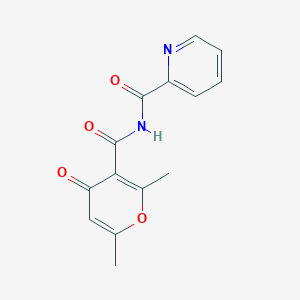
![2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide](/img/structure/B13998272.png)
